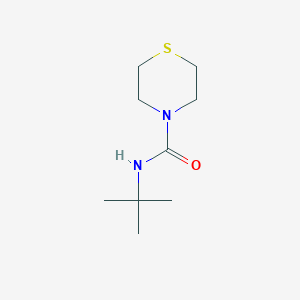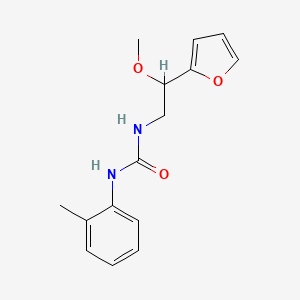
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a methoxyethyl group, a urea group, and an o-tolyl group. These groups could potentially interact with other molecules in various ways, influencing the compound’s properties and reactivity.Chemical Reactions Analysis
Furanic conjugated enones, similar to this compound, have been found to undergo hydroarylation reactions with arenes under the action of triflic acid or AlCl3 . This could potentially be a reaction pathway for “1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea”, but specific studies would be needed to confirm this.Scientific Research Applications
Identification and Metabolic Origin of 2-Furoylglycine and 2,5-Furandicarboxylic Acid This study unveils the presence of 2-furoylglycine and 2,5-furandicarboxylic acid as normal constituents in human urine, originating exogenously, likely from furan derivatives in heat-processed food. The absence of these compounds in breastfed children's urine and several animal species suggests a dietary correlation with these furan derivatives Pettersen & Jellum, 1972.
Metabolism of 5-(Hydroxymethyl)-2-furfural in Human Subjects 5-(Hydroxymethyl)-2-furfural, a breakdown product in high fructose/glucose solutions, undergoes rapid metabolism to glycine conjugates and other metabolites after consumption of dried plum products. This study offers insights into its biotransformation and urinary excretion patterns in human subjects Prior, Wu, & Gu, 2006.
Clinical Relevance of 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) in Hemodialysis Patients CMPF, a metabolite of furan fatty acid, shows a positive correlation with nutritional parameters and lean mass in hemodialysis patients. However, no independent association with key biochemical markers or increased mortality/cardiovascular morbidity was found, suggesting its potential as a marker for healthy diet and omega-3 intake rather than a uremic toxin Luce et al., 2018.
Furancarboxylic Acids in Uremic Serum as Drug Binding Inhibitors This study highlights the accumulation of various furancarboxylic acids in uremic serum, particularly in chronic hemodialysis patients. The strong binding of these acids to plasma proteins and their inhibitory effects on drug binding to albumin suggest significant clinical implications for drug efficacy and toxicity Niwa et al., 1988.
Exposure and Health Implications of Furan and Its Metabolites Research into the uptake of furan, a potential human carcinogen, in waterpipe tobacco smokers vs. non-smokers reveals no significant increase in urinary furan metabolites post-smoking. However, certain metabolites were higher in smokers, indicating furan exposure and its potential health implications Kassem et al., 2020.
properties
IUPAC Name |
1-[2-(furan-2-yl)-2-methoxyethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-6-3-4-7-12(11)17-15(18)16-10-14(19-2)13-8-5-9-20-13/h3-9,14H,10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMVRQICSGLFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2639071.png)
![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1-methylpyrazol-3-yl)pentyl]but-2-enamide](/img/structure/B2639072.png)
![N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2639073.png)
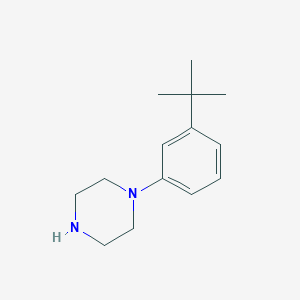
![1-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639078.png)
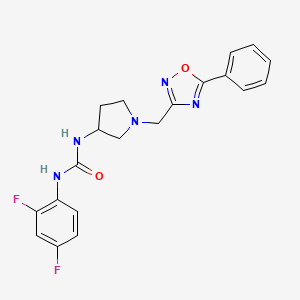
![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(2-pyridin-3-ylethyl)piperidine-3-carboxamide](/img/structure/B2639081.png)
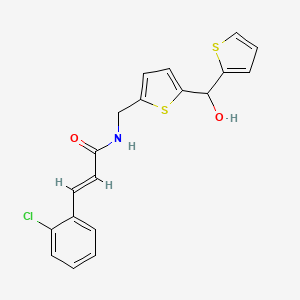

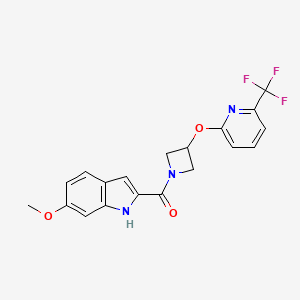
![(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one](/img/structure/B2639086.png)
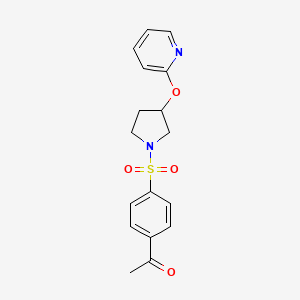
![4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2639090.png)
